molecular formula C7H8BrN3O2 B13996533 2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole

2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole

Cat. No.: B13996533
M. Wt: 246.06 g/mol
InChI Key: ILWNJYVSUNGGLS-UHFFFAOYSA-N
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Description

2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and nitro groups in the compound’s structure suggests potential reactivity and utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Nitro Group Introduction: The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.

    But-3-EN-1-YL Substitution: The final step involves the substitution of the but-3-EN-1-YL group, which can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(but-3-EN-1-YL)-5-chloro-3-fluorobenzene: Similar in structure but with additional halogen atoms, which may alter its reactivity and biological activity.

    4-Bromo-1-butene: A simpler compound with a bromine atom and an alkene group, used in various organic synthesis applications.

Uniqueness

2-Bromo-1-(but-3-EN-1-YL)-4-nitro-1H-imidazole is unique due to the combination of its imidazole ring, bromine, nitro, and but-3-EN-1-YL groups. This combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

2-bromo-1-but-3-enyl-4-nitroimidazole

InChI

InChI=1S/C7H8BrN3O2/c1-2-3-4-10-5-6(11(12)13)9-7(10)8/h2,5H,1,3-4H2

InChI Key

ILWNJYVSUNGGLS-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=C(N=C1Br)[N+](=O)[O-]

Origin of Product

United States

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